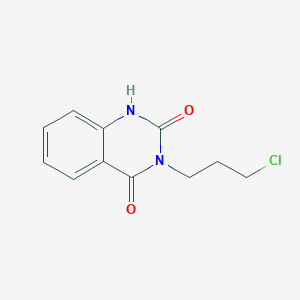

3-(3-Chloropropyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-(3-chloropropyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-6-3-7-14-10(15)8-4-1-2-5-9(8)13-11(14)16/h1-2,4-5H,3,6-7H2,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTRQQOBEJNQCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538866 | |

| Record name | 3-(3-Chloropropyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5495-40-9 | |

| Record name | 3-(3-Chloropropyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Synthesis Using Nanocatalysts

A recent study demonstrated the synthesis of quinazoline-2,4(1H,3H)-dione using dendritic fibrous nanosilica (DFNS) supported ZnTiO3 nanoparticles as nanocatalysts. The reaction parameters such as temperature, reaction time, and solvent were optimized to maximize yield.

- Temperature: Reaction efficiency increased linearly from 30 °C to 80 °C, with 70 °C identified as optimal for maximum catalytic activity and yield.

- Time: Extending reaction time up to 3 hours enhanced yield, achieving up to 92% product formation.

- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) provided the best yields (92%), while polar protic solvents such as ethanol and methanol were less effective.

This method highlights the importance of nanocatalysts in enhancing reaction kinetics and selectivity for quinazoline-2,4(1H,3H)-dione synthesis.

Chemical Fixation of Carbon Dioxide with 2-Aminobenzonitriles

Another prominent green approach involves the catalytic fixation of carbon dioxide (CO2) with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. This method avoids toxic reagents like phosgene and cyanates, making it environmentally friendly.

- Catalysts: Organic superbase-functionalized magnetic Fe3O4 nanoparticles (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) functionalized Fe3O4) have been shown to be highly effective and recyclable catalysts.

- Reaction Conditions: Typical conditions include 140 °C temperature, 4 MPa CO2 pressure, and 16 hours reaction time in solvents such as toluene or DMF.

- Catalyst Loading: 10 mol% catalyst loading provided optimal yields.

- Solvent Effects: Toluene was generally the most efficient solvent, with yields up to 66% under optimized conditions.

This catalytic system offers easy catalyst recovery by magnetic separation and reuse for multiple cycles without significant loss of activity.

Comparative Data Tables on Synthesis Parameters

Table 1. Effect of Catalyst Type and Loading on Quinazoline-2,4(1H,3H)-dione Yield

| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| 1 | TBD-functionalized Fe3O4 | 10 | 64 |

| 2 | TMG-functionalized Fe3O4 | 10 | 35 |

| 3 | Hydrazine-functionalized Fe3O4 | 10 | 18 |

| 4 | Amino-functionalized Fe3O4 | 10 | 11 |

| 5 | TBD-functionalized Fe3O4 | 5 | 45 |

| 6 | TBD-functionalized Fe3O4 | 20 | 66 |

| 7 | Fe3O4 (no base) | 10 | 0 |

| 8 | Free TBD (homogeneous) | 10 | 66 |

Table 2. Influence of Solvent and Temperature on Reaction Yield

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | DMF | 140 | 64 |

| 2 | Methanol | 140 | 58 |

| 3 | Toluene | 140 | 60 |

| 4 | DMSO | 140 | 13 |

| 5 | DMF | 120 | 26 |

| 6 | Methanol | 120 | 37 |

| 7 | Toluene | 120 | 66 |

| 8 | Toluene | 100 | 13 |

Table 3. Effect of CO2 Pressure and Reaction Time on Yield

| Entry | CO2 Pressure (MPa) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 4 | 16 | 66 |

| 2 | 4 | 16 (less solvent) | 58 |

| 3 | 6 | 16 | 63 |

| 4 | 2 | 16 | 38 |

| 5 | 4 | 24 | 70 |

Summary of Preparation Methods

Research Findings and Analysis

- The use of magnetic heterogeneous catalysts such as TBD-functionalized Fe3O4 offers advantages in catalyst recovery and reuse, improving sustainability in quinazoline synthesis.

- Nanocatalysts like DFNS/ZnTiO3 enhance reaction rates and yields under milder conditions, with careful optimization of temperature and solvent critical for success.

- The fixation of CO2 as a carbon source in quinazoline-2,4(1H,3H)-dione synthesis represents a greener alternative to traditional methods involving toxic reagents.

- Solvent choice significantly impacts yield, with polar aprotic solvents (DMF, toluene) favored.

- Alkylation with 3-chloropropyl halides is the standard route to introduce the 3-(3-chloropropyl) substituent, although detailed optimized protocols for this step are less documented and typically follow classical nucleophilic substitution principles.

Chemical Reactions Analysis

Alkylation Reactions

Alkylation reactions are prominent for modifying the quinazoline ring. For instance, treatment with alkyl halides can lead to the formation of various substituted derivatives. The reaction typically proceeds via nucleophilic attack on the nitrogen atom in the quinazoline structure:

Addition Reactions

The compound exhibits reactivity towards anionic reagents that can add across the double bonds present in the quinazoline structure. Common reagents include sodium bisulfate and various carbonyl compounds:

Cyclization Reactions

Cyclization is critical for forming complex structures from simpler precursors. The formation of bicyclic systems can occur through intramolecular nucleophilic attacks leading to new ring formations:

Catalytic Reactions

Recent studies have highlighted the use of catalysts such as TBD@Fe3O4 for enhancing yields in reactions involving quinazoline derivatives. This catalyst has shown efficiency in promoting the synthesis of various quinazoline derivatives under optimized conditions (e.g., temperature, solvent choice) .

| Catalyst | Yield (%) |

|---|---|

| TBD@Fe3O4 | 64 |

| TMG@Fe3O4 | 35 |

| NH2NH2@Fe3O4 | 18 |

| Fe3O4 | 0 |

-

Biological Activity and Applications

Quinazoline derivatives, including 3-(3-Chloropropyl)quinazoline-2,4(1H,3H)-dione, have been investigated for their biological activities. They exhibit a wide range of pharmacological properties such as:

-

Antimicrobial Activity: Compounds derived from quinazolines have shown potential as antibacterial agents against both Gram-positive and Gram-negative bacteria .

-

Antiviral Properties: Some derivatives have demonstrated activity against viruses like HCV with promising therapeutic indices .

The compound 3-(3-Chloropropyl)quinazoline-2,4(1H,3H)-dione serves as a versatile scaffold for synthesizing various biologically active compounds. Its chemical reactivity allows for extensive modifications that enhance its pharmacological profile. Continued research into its synthetic pathways and biological applications will further elucidate its potential in medicinal chemistry.

This article provides a comprehensive overview of the chemical reactions associated with 3-(3-Chloropropyl)quinazoline-2,4(1H,3H)-dione while highlighting its significance in drug development and synthesis strategies.

Scientific Research Applications

3-(3-chloropropyl)-2,4(1H,3H)-quinazolinedione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.

Biology: The compound can be used in studies to investigate the biological activity of quinazoline derivatives, including their potential as enzyme inhibitors or receptor modulators.

Medicine: Quinazoline derivatives, including 3-(3-chloropropyl)-2,4(1H,3H)-quinazolinedione, are explored for their potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-chloropropyl)-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and physicochemical properties of quinazoline-2,4-dione derivatives are highly dependent on the substituent’s position, electronic nature, and steric bulk. Below is a comparative analysis with key analogs:

Key Observations :

- Position of Substitution : Substitution at N3 (e.g., 3-chloropropyl) vs. N4 (e.g., 4-chlorophenyl in ) alters electronic distribution and binding pocket compatibility.

- Chain Flexibility : Linear chains (e.g., propyl, chloropropyl) may allow deeper penetration into enzyme active sites compared to bulky groups like cyclohexyl .

Antidiabetic Activity

- 3-Propylquinazoline-2,4-dione (a) : Demonstrated potent inhibition of alpha-amylase (IC₅₀ = 1.2 µM) and alpha-glucosidase (IC₅₀ = 0.8 µM) in molecular docking studies .

- 3-Cyclohexylquinazoline-2,4-dione (b) : Lower activity (IC₅₀ = 3.5 µM for alpha-amylase) due to steric hindrance .

- 3-(3-Chloropropyl)quinazoline-2,4-dione : Predicted to exhibit enhanced enzyme binding via Cl’s dipole interactions, though experimental validation is needed.

Antiproliferative Activity

- 3-Substituted Derivatives : Derivatives with electron-withdrawing groups (e.g., Cl) show improved cytotoxicity in cancer cell lines, likely due to increased DNA intercalation or kinase inhibition .

- 3-(2-Phenoxyethyl)quinazoline-2,4-dione: Exhibited antiviral activity (89% yield in synthesis), suggesting substituent-dependent target specificity .

Physicochemical and Pharmacokinetic Properties

| Parameter | 3-Chloropropyl | 3-Propyl | 4-Chlorophenyl | 2-Phenoxyethyl |

|---|---|---|---|---|

| Molecular Weight | ~272* | 218.2 | 272.69 | 316.3 |

| LogP (Predicted) | 2.8 | 1.5 | 3.1 | 2.9 |

| Water Solubility | Low | Moderate | Very Low | Moderate |

| Hydrogen Bonding | 2 acceptors | 2 acceptors | 2 acceptors | 3 acceptors |

*Estimated based on C14H13ClN2O2.

Insights :

- The 3-chloropropyl derivative’s higher LogP compared to 3-propyl suggests better lipid membrane penetration but may require formulation adjustments for bioavailability.

- Aromatic substituents (e.g., 4-chlorophenyl) exhibit the lowest solubility, limiting their utility in aqueous systems .

Biological Activity

3-(3-Chloropropyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with structure-activity relationships (SAR) derived from various studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline-2,4(1H,3H)-dione derivatives. In one study, a series of these compounds were synthesized and evaluated against various bacterial strains. The results indicated that compounds derived from quinazoline-2,4-dione exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compound 15 demonstrated inhibition zone values ranging from 10 to 12 mm against Staphylococcus aureus, Escherichia coli, and Candida albicans, with minimum inhibitory concentration (MIC) values of 80 mg/mL for S. aureus and 75 mg/mL for E. coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 15 | Staphylococcus aureus | 11 | 80 |

| 15 | Escherichia coli | 10 | 75 |

| 14a | Candida albicans | 12 | 70 |

| 14b | Candida albicans | 13 | 75 |

Antiviral Activity

Moreover, derivatives of quinazoline-2,4(1H,3H)-dione have shown promising antiviral properties. A study reported that certain compounds exhibited significant inhibitory activity against vaccinia virus and adenovirus. For example, compound 24b11 displayed an EC50 value of 1.7 μM against vaccinia virus, outperforming the reference drug Cidofovir (EC50 = 25 μM). Additionally, compound 24b13 was noted for its potent activity against adenovirus-2 with an EC50 of 6.2 μM .

| Compound | Virus Type | EC50 (μM) |

|---|---|---|

| 24b11 | Vaccinia | 1.7 |

| Cidofovir | Vaccinia | 25 |

| 24b13 | Adenovirus-2 | 6.2 |

Anticancer Activity

The anticancer properties of quinazoline derivatives have also been extensively studied. In a recent investigation, several compounds were evaluated for their cytotoxic effects on human cancer cell lines. Notably, compounds 4b and 4e exhibited significant inhibition of c-Met and VEGFR-2 tyrosine kinases (TKs), which are critical in cancer progression. These compounds showed IC50 values ranging from 0.052 to 0.084 µM and demonstrated superior cytotoxicity compared to cabozantinib in HCT-116 colorectal cancer cells .

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 4b | c-Met | 0.052 |

| 4e | c-Met | 0.084 |

| Cabozantinib | c-Met | Not specified |

Structure-Activity Relationships (SAR)

The biological activities of quinazoline derivatives are closely related to their chemical structures. Modifications at specific positions on the quinazoline ring can significantly influence their potency and selectivity against various targets:

- Substituent Effects : The introduction of different groups at the nitrogen positions or on the phenyl ring alters the interaction with biological targets.

- Metal Ion Chelation : Some derivatives exhibit enhanced activity through metal ion chelation mechanisms which can improve their bioavailability and efficacy .

- Cyclic Structures : The incorporation of cyclic structures has been linked to increased potency against specific viral strains .

Case Study: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of synthesized quinazoline derivatives, it was found that modifications at the N-1 position significantly affected the antibacterial activity against E. coli and S. aureus. The most effective compounds were those with electron-withdrawing groups at this position.

Case Study: Antiviral Properties

Another notable case involved a series of synthesized triazole-containing quinazoline derivatives that were tested for antiviral activity against poxviruses. The results indicated that specific structural modifications led to enhanced selectivity and potency against vaccinia virus .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 3-(3-chloropropyl)quinazoline-2,4(1H,3H)-dione?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, amine-functionalized MCM-41 catalysts in aqueous media enable efficient cyclization of intermediates, achieving high yields (85–92%) under mild conditions. Recrystallization via solvent diffusion (e.g., hexane/ethyl acetate) is critical for purity . Key parameters include reaction time (18–24 hours) and stoichiometric control of the chloropropyl substituent.

Q. How should researchers characterize the structural integrity of 3-substituted quinazoline-dione derivatives?

- Methodological Answer : Use multi-dimensional NMR (¹H, ¹³C, DEPT, COSY) to confirm regioselectivity and substituent orientation. X-ray crystallography is essential for resolving hydrogen-bonding patterns in the quinazoline-dione core, as demonstrated for analogs like 6-nitroquinazoline-2,4(1H,3H)-dione . Mass spectrometry (ESI-TOF) and FT-IR further validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What solvent systems are optimal for solubility studies of 3-(3-chloropropyl)quinazoline-2,4(1H,3H)-dione in biological assays?

- Methodological Answer : Polar aprotic solvents like DMSO or DMF are preferred for initial stock solutions due to the compound’s limited aqueous solubility. For in vitro testing, dilute in PBS (pH 7.4) with ≤0.1% Tween-80 to prevent aggregation. Partition coefficient (logP) predictions via SwissADME can guide solvent selection .

Advanced Research Questions

Q. How can researchers resolve conflicting bioactivity data for 3-(3-chloropropyl)quinazoline-2,4(1H,3H)-dione analogs?

- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., chloropropyl vs. phenyl groups). Perform comparative SAR studies using analogs like 3-(4-fluorophenyl)quinazoline-2,4(1H,3H)-dione . Validate bioactivity via orthogonal assays (e.g., enzyme inhibition vs. cell viability) and analyze crystallographic data to correlate steric/electronic effects with activity .

Q. What strategies improve the pharmacokinetic profile of 3-(3-chloropropyl)quinazoline-2,4(1H,3H)-dione derivatives?

- Methodological Answer : Modify the chloropropyl chain to enhance metabolic stability. For example, replacing the terminal chlorine with a trifluoromethyl group reduces oxidative degradation. Use in silico tools (SwissADME) to predict BBB permeability and CYP450 interactions. Derivatives with logP <3 and topological polar surface area (TPSA) <70 Ų often exhibit improved oral bioavailability .

Q. How can heterogeneous catalysts improve the scalability of quinazoline-dione synthesis?

- Methodological Answer : Amine-functionalized MCM-41 catalysts enable recyclable, solvent-free synthesis of quinazoline-diones. For 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, this method achieves >90% yield over five cycles . Optimize catalyst loading (5–10 wt%) and reaction temperature (80–100°C) to minimize byproducts like 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for 3-(3-chloropropyl)quinazoline-2,4(1H,3H)-dione in anticancer assays?

- Methodological Answer : Use a logarithmic concentration range (0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., doxazosin for α-adrenergic receptor inhibition) and assess apoptosis via flow cytometry (Annexin V/PI staining). Normalize data to vehicle-treated cells and apply nonlinear regression models (e.g., Hill equation) .

Q. What computational methods are suitable for modeling the binding of 3-(3-chloropropyl)quinazoline-2,4(1H,3H)-dione to kinase targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of c-Met/VEGFR-2 kinases (PDB: 5ZJ). Prioritize interactions with hinge regions (e.g., Glu885 in VEGFR-2) and validate via MM-GBSA free-energy calculations. Compare results with experimental IC₅₀ data to refine pose predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.